molecular formula C4H5ClN4 B1339531 2-Chloro-4-hydrazinopyrimidine CAS No. 52476-87-6

2-Chloro-4-hydrazinopyrimidine

Cat. No. B1339531
CAS RN: 52476-87-6
M. Wt: 144.56 g/mol
InChI Key: NOTCVZXATRYXPI-UHFFFAOYSA-N
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Description

2-Chloro-4-hydrazinopyrimidine is a chemical compound with the molecular formula C4H5ClN4 . It is a white to tan solid .


Synthesis Analysis

The synthesis of 2-Chloro-4-hydrazinopyrimidine involves the reaction of 4,6-dichloro-pyrimidine with hydrazine hydrate at room temperature . The alkali used in the reaction is preferably a compound of pyridine and sodium hydroxide .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-hydrazinopyrimidine is 144.56 g/mol . The InChI code is 1S/C4H5ClN4/c5-4-7-2-1-3 (8-4)9-6/h1-2H,6H2, (H,7,8,9) . The Canonical SMILES is C1=CN=C (N=C1NN)Cl .


Physical And Chemical Properties Analysis

2-Chloro-4-hydrazinopyrimidine has a molecular weight of 144.56 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 63.8 Ų . The compound has a Complexity of 88.6 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 2-Chloro-4-hydrazinopyrimidine has been utilized in the synthesis of various pyrimidinylhydrazones, showing potential as antimicrobial agents. The reactivity of the chlorine atom at the 2-position in the pyrimidine ring has been found to be significant in these syntheses (Takagi & Ueda, 1963).

Anticancer Activity

  • Hydrazinopyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity. Some newly prepared compounds demonstrated inhibitory effects on a wide range of cancer cell lines (Cocco, Congiu, Lilliu, & Onnis, 2006).

Molecular Structure Studies

  • Studies involving 2-hydrazinopyrimidine derivatives have been conducted to understand their molecular structure, exploring various chemical reactions and tautomeric rearrangements (Erkin & Krutikov, 2011).

Novel Compound Synthesis

  • Research has been done on the synthesis of novel compounds using 4-hydrazinopyrrolo[2,3-d]pyrimidines, which are important for biological screening and potential antibacterial applications (Dave & Shah, 2002).

Antimicrobial Evaluation

  • The synthesis of novel heteroannulated compounds using 2-hydrazinyl-8-methyl-4H-chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione has been explored, with these compounds showing variable inhibitory effects toward tested microorganisms (Allehyani, 2022).

Apoptosis-Inducing Agents for Cancer

  • Synthesis of compounds using chloro-thieno[2,3-d]pyrimidine and their evaluation as apoptosis-inducing agents in cancer treatment, particularly breast cancer, highlights the application of hydrazinopyrimidine derivatives in oncology research (Gad et al., 2020).

Preparation for Antiasthma Agents

  • The use of hydrazinopyrimidines in the preparation of compounds for antiasthma treatments has been investigated. These compounds showed potential as mediator release inhibitors, indicating their significance in respiratory disorder treatments (Medwid et al., 1990).

Chemosensor Development

  • Research on hydrazinopyrimidine-derived chemosensors for the detection of Al3+ ions has been conducted. These chemosensors show promise for biological applications and molecular logic gate development, demonstrating the versatility of hydrazinopyrimidine derivatives in analytical chemistry (Das et al., 2018).

Investigation of Azide/Tetrazole Equilibrium

  • Studies have been conducted on the azide/tetrazole equilibrium in the series of furo- and thieno[2,3-e]tetrazolo[3,2-d]pyrimidine derivatives, providing insights into the chemical behavior of hydrazinopyrimidine derivatives under different conditions (Sirakanyan et al., 2016).

Safety And Hazards

2-Chloro-4-hydrazinopyrimidine is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

(2-chloropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCVZXATRYXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582179
Record name 2-Chloro-4-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydrazinopyrimidine

CAS RN

52476-87-6
Record name 2-Chloro-4-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in ethanol (25 mL) was added triethylamine (2.02 g, 2.78 mL, 20.0 mmol) and hydrazine (321 mg, 0.321 mL, 10.0 mmol). The mixture was stirred at room temperature for 2 h. Water was added and the mixture was extracted with dichloromethane. The organic layer was dried over MgSO4, concentrated. The residue was purified by silica gel column chromatograghy eluted with methanol:dichloromethane (2 to 5% methanol) to give (2-chloro-pyrimidin-4-yl)-hydrazine (330 mg, 23%) as a white solid. MS (ES+): m/z=144.9.
Quantity
1.49 g
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reactant
Reaction Step One
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2.78 mL
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0.321 mL
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 2,4-dichloropyrimidine (2.0 g) in EtOH (25 mL) was cooled to 0-20° C. and treated with hydrazine (2.8 mL). The progress of the reaction was followed by TLC using 10% MeOH:CH2Cl2 as mobile phase and visualizing under UV light. The mixture was concentrated under reduced pressure to afford 3.1 g of crude 2-chloro-4-hydrazinyl-pyrimidine (yield=94.8%).
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
25 mL
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2.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WM Liu, YQ Zhu, YF Wang, GC Li… - … Section E: Structure …, 2005 - scripts.iucr.org
… 2-Chloro-4-hydrazinopyrimidine (0.3 g, 2 mmol) and pentane-2,4-dione (0.25 g, 2.5 mmol) were mixed in methanol (15 ml). The mixture was refluxed for 8 h. The solvent was then …
Number of citations: 3 scripts.iucr.org
DJ Brown, T Sugimoto - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
7-Chloro-1,2-dihydropyrimido[5,4-e]-as-triazine (2; R1= R2= H), prepared by 4-monohydrazinolysis of 5-amino-2,4-dichloropyrimidine (3; R1= Cl, R2= NH2) followed by cyclization …
Number of citations: 5 pubs.rsc.org
Y Fan, Y Chen, Z Ke, X Zhou, S Zhang - Polyhedron, 2023 - Elsevier
Copper-based complexes synthesized from pyrimidine derivative Schiff base ligands play an important role in the fields of biology and medicine because they possess diverse …
Number of citations: 0 www.sciencedirect.com
RK Lynn - 1974 - search.proquest.com
At the outset of this work very few pyrimido [5, 4-e]-as-triazines bearing a functional group at the 3-position were known. Thus the initial part of the project was directed toward the …
Number of citations: 2 search.proquest.com
T Sugimoto - 1971 - search.proquest.com
… 7-Chloro-1,2-dihydro-3-methyl-1,2,4,6,8-penta azanaphthalene A mixture of 5-amino-2-chloro-4-hydrazinopyrimidine (2.2 g.), triethyl orthoacetate (20 ml.), and methanolic hydrogen …
Number of citations: 2 search.proquest.com

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